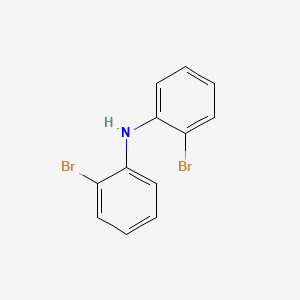

Bis(2-bromophenyl)amine

Description

Evolution of Arylamine Synthesis in Organic Chemistry

The synthesis of arylamines has a rich history, with early methods often requiring harsh reaction conditions and offering limited functional group tolerance. rsc.org Traditional methods for forming carbon-nitrogen (C-N) bonds, such as nucleophilic aromatic substitution (SNAr) and the Goldberg reaction, have been foundational. wikipedia.orgacs.org However, these classic approaches often suffer from drawbacks like the need for high temperatures and the use of stoichiometric amounts of copper. wikipedia.orgrug.nl

A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacs.org This powerful and versatile method allows for the formation of C-N bonds under milder conditions and with a much broader substrate scope, revolutionizing the synthesis of arylamines. wikipedia.orgacs.orgnih.gov The Buchwald-Hartwig reaction has become a preferred methodology over more traditional techniques. acs.org Alongside palladium catalysis, advancements in copper-catalyzed Ullmann-type reactions, often employing chelating ligands, have also expanded the toolkit for arylamine synthesis. organic-chemistry.orgnih.gov More recent innovations include transition-metal-free methods, such as those involving arynes or desulfinylative Smiles rearrangements, and direct C-H amination, which offer more environmentally friendly and economical alternatives. acs.orgnih.govresearchgate.net

Strategic Importance of Halogenated Diarylamines in Advanced Chemical Research

Halogenated diarylamines are crucial building blocks in advanced chemical research due to the versatile reactivity of the carbon-halogen bond. The presence of halogen atoms, such as bromine or iodine, provides "handles" for a variety of subsequent chemical transformations. mdpi.com These include further cross-coupling reactions, allowing for the construction of more complex molecular architectures.

In materials science, halogenated diarylamines serve as precursors for organic semiconductors, hole-transporting materials, and components in perovskite solar cells. rug.nlsemanticscholar.org The electronic properties of the final materials can be fine-tuned by the nature and position of the halogen substituents. In medicinal chemistry, the introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Bis(2-bromophenyl)amine as a Versatile Synthetic Scaffold and Research Subject

This compound, with its two bromine atoms positioned ortho to the amino group, is a particularly versatile synthetic scaffold. The bromine atoms are well-positioned for intramolecular reactions and can be readily displaced or transformed through various cross-coupling protocols. mdpi.com This allows for the synthesis of a wide array of derivatives with diverse applications.

For instance, it serves as a key precursor in the synthesis of 9-substituted acridines, a class of compounds with applications as dyes, staining agents, and potential anticancer and antimicrobial agents. mdpi.comnih.gov The dual bromine atoms also make it a candidate for the synthesis of novel heterocyclic systems and polymeric materials.

Current Research Landscape and Future Trajectories for this compound Studies

Current research on this compound and related diarylamines is focused on several key areas. There is a continuous drive to develop more efficient and sustainable synthetic methods, including the use of earth-abundant metal catalysts and exploring novel reaction pathways. rsc.orgrsc.org Mechanistic studies are ongoing to gain a deeper understanding of the intricacies of cross-coupling reactions involving this and similar substrates. mdpi.com

Future research is likely to expand into the synthesis of novel functional materials with tailored electronic and optical properties derived from this compound. The exploration of its utility in the synthesis of complex natural products and new pharmaceutical agents remains a promising avenue. Furthermore, the development of one-pot syntheses and tandem reactions starting from this compound will continue to be a goal for achieving greater synthetic efficiency. mdpi.comnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H9Br2N | nih.gov |

| Molecular Weight | 327.02 g/mol | tcichemicals.com |

| Melting Point | 59.0 to 63.0 °C | tcichemicals.com |

| Boiling Point | 128 °C/0.01 mmHg | tcichemicals.com |

| Physical State | Solid | tcichemicals.com |

| Appearance | White to Light yellow powder to crystal | tcichemicals.com |

| CAS Number | 67242-17-5 | chemicalbook.com |

Interactive Data Table: Synthetic Routes to this compound

| Reaction Type | Reactants | Catalyst/Reagents | Yield | Reference |

| Palladium-catalyzed cross-coupling | 2-bromoaniline (B46623), 2-bromoiodobenzene | Pd(OAc)2, DPEPhos, Sodium tert-butoxide | 68% | mdpi.comchemicalbook.com |

| Ullmann Condensation | 2-bromoaniline, 2-bromohalobenzene | Copper catalyst, Base | Not specified | wikipedia.orgorganic-chemistry.org |

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-N-(2-bromophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPIBICIVXDVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation for Bis 2 Bromophenyl Amine

Transition Metal-Catalyzed Approaches to Bis(2-bromophenyl)amine Synthesis

The synthesis of diarylamines, such as this compound, is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods have largely superseded harsher, classical techniques due to their superior efficiency, functional group tolerance, and broader substrate scope. Palladium and copper catalysts are at the forefront of these transformations. wikipedia.orgwikipedia.org

Palladium-Catalyzed C-N Cross-Coupling Reactions

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacs.org This reaction facilitates the coupling of an amine with an aryl halide, providing a direct and versatile route to aromatic amines. The synthesis of this compound via this method would typically involve the reaction of 2-bromoaniline (B46623) with 1-bromo-2-iodobenzene (B155775) or, more commonly, a twofold coupling of ammonia (B1221849) or an ammonia equivalent with a 2-bromophenyl halide. organic-chemistry.org

Initial "first-generation" catalysts often utilized monodentate, sterically hindered phosphine (B1218219) ligands like P(o-tolyl)₃. wikipedia.org However, significant advancements came with the development of bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (diphenylphosphinoferrocene), which proved more reliable for coupling primary amines. wikipedia.org

Further evolution led to the creation of highly specialized, bulky, and electron-rich biaryl phosphine ligands. These "second-generation" ligands, developed extensively by the Buchwald and Hartwig groups, have dramatically expanded the reaction's utility. Ligands such as XPhos, SPhos, and RuPhos are particularly effective, enabling couplings under milder conditions and with a wider range of substrates, including less reactive aryl chlorides. mit.edu The design strategy often involves modifying the substituents on the biaryl backbone to fine-tune the ligand's steric and electronic properties, thereby optimizing catalyst performance for specific applications. libretexts.orgmit.edu For instance, BrettPhos has been specifically designed for coupling primary amines. libretexts.org The steric hindrance of these ligands facilitates the crucial reductive elimination step, while their electron-donating character promotes the initial oxidative addition of the aryl halide to the Pd(0) center. mit.edu

Table 1: Evolution of Phosphine Ligands in Buchwald-Hartwig Amination

| Ligand Generation | Ligand Examples | Key Features | Typical Substrates |

|---|---|---|---|

| First Generation | P(o-tolyl)₃ | Monodentate, moderate bulk | Aryl bromides, secondary amines |

| Bidentate Ligands | BINAP, DPPF | Bidentate, prevents dimer formation | Aryl iodides/triflates, primary amines |

The efficiency of the Buchwald-Hartwig amination is a function of several interconnected parameters, including the palladium precursor, ligand, base, and solvent.

Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). The use of well-defined precatalysts can ensure the rapid and clean generation of the active Pd(0) species, leading to more efficient and reproducible reactions. researchgate.net

Base: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex, generating the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly used base, although other bases like K₃PO₄ or Cs₂CO₃ are employed for sensitive substrates. nih.gov

Solvent: Aprotic, nonpolar, or weakly polar solvents such as toluene, dioxane, or THF are typically favored. libretexts.org The choice of solvent can influence the solubility of the reactants and the catalytic species, thereby affecting reaction rates.

Temperature: While modern catalytic systems often operate at or slightly above room temperature, many couplings require heating to achieve reasonable reaction times and yields, typically in the range of 80-110 °C.

For the synthesis of this compound, a typical system might involve a Pd(OAc)₂/biarylphosphine ligand combination with NaOtBu as the base in toluene, reacting 2-bromoaniline with a 2-bromophenyl halide. The specific choice of ligand would be crucial to overcome the steric hindrance posed by the ortho-bromo substituents.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps: wikipedia.orglibretexts.org

Generation of the Active Catalyst: The Pd(II) or Pd(0) precursor reacts with the phosphine ligand in solution to form a coordinatively unsaturated Pd(0)Lₙ complex, which is the active catalyst.

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, cleaving the C-X bond and forming a Pd(II) intermediate (Ar-Pd(L)-X). This step is often rate-limiting. Mechanistic studies have shown that for this step, a three-coordinate Pd(0) species is often the reactive one. researchgate.net

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. Subsequent deprotonation by the base generates a palladium-amido complex ([Ar-Pd(L)-NR₂]⁻).

Reductive Elimination: This is the final, bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the product arylamine (Ar-NR₂). This regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the palladium-amido complex, particularly if the amine has hydrogens on the α-carbon. wikipedia.org However, for diarylamines like this compound, this is not a concern. Kinetic studies indicate that reductive elimination is generally not a problematic or rate-limiting step for the formation of diarylamines when using modern biaryl ligands. mit.edu

Copper-Catalyzed Ullmann-Type Condensation for this compound

The Ullmann condensation, or Ullmann-type reaction, is the classical method for C-N bond formation, predating the palladium-catalyzed approaches. wikipedia.org The reaction traditionally involves the coupling of an aryl halide with an amine (a variant known as the Goldberg reaction) using stoichiometric amounts of copper powder or copper salts at very high temperatures (>200 °C). wikipedia.orgacs.org While effective, these harsh conditions limit its applicability. Modern advancements have led to the development of milder, catalytic versions of the Ullmann reaction.

The evolution of the Ullmann-type reaction into a more versatile synthetic tool has been driven by the exploration of various copper sources and the introduction of ancillary ligands to facilitate the catalytic process at lower temperatures.

Copper Sources: While traditional reactions used copper metal, modern protocols predominantly use copper(I) salts, such as CuI, CuBr, or Cu₂O, which are more reactive and lead to more reproducible results. acs.org Copper(I) is believed to be the active oxidation state in the catalytic cycle. organic-chemistry.org

Ancillary Ligands: The addition of ligands is the most significant improvement to the Ullmann-type reaction. These ligands solubilize the copper salt, stabilize the catalytic species, and accelerate the reaction, allowing for significantly lower reaction temperatures (often 60-120 °C). nih.gov Effective ligands are typically chelating nitrogen or oxygen-containing molecules. Commonly used classes include:

Diamines: 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine are classic and effective ligands. wikipedia.org

Amino Acids: Proline and its derivatives have been shown to be excellent ligands for copper-catalyzed couplings.

Diols and Diketones: Simple ligands like ethylene (B1197577) glycol and β-diketones (e.g., dipivaloylmethane) can be highly effective, promoting the reaction under mild conditions. acs.org

More recently, ligand-free protocols have been developed, often employing specific solvent systems like deep eutectic solvents, which can act as both the solvent and a promoter for the reaction, obviating the need for an additional ligand. nih.govnih.gov For the synthesis of this compound, a modern Ullmann approach might involve reacting 2-bromoaniline with 1-bromo-2-iodobenzene using a catalytic amount of CuI, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP.

Table 2: Representative Catalytic Systems for Ullmann-Type C-N Coupling

| Copper Source | Ancillary Ligand | Base | Solvent | Temperature (°C) | Key Feature |

|---|---|---|---|---|---|

| CuI | 1,10-phenanthroline | K₂CO₃ | DMF | 100-140 | Classic modified system |

| CuI | Ethylene Glycol | K₃PO₄ | 2-Propanol | 80-90 | Mild, operationally simple |

| CuI | None | K₂CO₃ | Deep Eutectic Solvent | 60-100 | Ligand-free, "green" conditions |

Proposed Mechanistic Cycles in Copper-Mediated Aminations

The copper-catalyzed N-arylation of aryl halides, a cornerstone of C-N bond formation, is central to the synthesis of diarylamines like this compound. nih.govacs.org This process, often referred to as the Ullmann condensation or Goldberg reaction, has been the subject of extensive mechanistic investigation. While a universally accepted mechanism remains debated, a general framework involving a Cu(I)/Cu(III) catalytic cycle is widely supported by experimental and computational studies. slideshare.netresearchgate.netnih.gov

The catalytic cycle is generally understood to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. acs.org This process involves two main stages: the formation of the nucleophile and the activation of the aryl halide, which occur sequentially. nih.gov A key intermediate in this process is a copper(I) amidate complex, often stabilized by a chelating diamine ligand. nih.govacs.org The presence of such ligands can significantly influence the reaction by controlling the concentration of the active catalytic species. nih.gov

Several mechanistic pathways have been proposed for the crucial aryl halide activation step. These include oxidative addition, single-electron transfer (SET), and σ-bond metathesis. umass.educore.ac.uk

Oxidative Addition/Reductive Elimination: This is one of the most commonly proposed mechanisms. researchgate.netrsc.org It involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the C-N bond and regenerates the active Cu(I) catalyst. researchgate.net DFT studies have supported this pathway, indicating that the hydrolysis of nitrile groups can be the rate-limiting step in some tandem reactions. rsc.org

Single-Electron Transfer (SET): An alternative mechanism involves a one-electron redox pathway that generates aryl radical species. nih.gov However, some studies have presented evidence that contradicts a free aryl radical mechanism, suggesting that aryl halide activation proceeds via oxidative addition to copper(I). acs.org

The specific mechanism can be influenced by various factors, including the nature of the reactants, ligands, and reaction conditions. For instance, the use of different ligands can lead to the formation of off-cycle catalyst deactivation species. researchgate.netacs.org

Non-Catalytic and Emerging Synthetic Strategies for this compound

While catalytic methods dominate, research into non-catalytic and more sustainable synthetic routes for diarylamines, including precursors to this compound, is an active area.

Nucleophilic Substitution Reactions in the Formation of this compound Precursors

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free pathway for the synthesis of diarylamines, particularly when an electron-deficient arene is involved. nih.govacs.org This reaction proceeds via an addition-elimination mechanism. nih.gov However, the utility of SNAr can be limited by steric hindrance or the electronic properties of the substrates. nih.govacs.org

The Gabriel synthesis provides a classic method for forming primary amines via nucleophilic substitution using a phthalimide (B116566) anion. libretexts.org This approach avoids the over-alkylation issues often encountered with ammonia. The phthalimide anion acts as a stable nucleophile that displaces a halide from an alkyl halide. Subsequent hydrolysis then liberates the primary amine. libretexts.org

Recent developments have explored novel rearrangement strategies, such as the desulfinylative Smiles rearrangement, to access sterically hindered diarylamines under mild, metal-free conditions. nih.govacs.org This method utilizes the distinct reactivity of sulfinamides compared to the more common sulfonamides. nih.gov

Green Chemistry Innovations in this compound Synthesis (e.g., Solvent-Free, Microwave-Assisted)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for diarylamines. These innovations focus on reducing waste, energy consumption, and the use of hazardous solvents.

Solvent-Free Synthesis: Solvent-free reaction conditions offer significant environmental benefits. Several studies have reported the successful synthesis of diarylamines and their derivatives under solvent-free conditions, often with higher yields compared to reactions in solvents like DMF. nih.govineosopen.org These reactions can be promoted by solid bases like KF/Al2O3 or palladium-based catalysts. nih.govineosopen.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govpatsnap.com The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of diarylamines and related heterocycles. nih.govpatsnap.comnih.govnih.gov This technique has been successfully applied to both copper-catalyzed and catalyst-free diaryl ether and amine syntheses. nih.govnih.govmdpi.com The benefits of microwave heating include rapid and uniform heating, which can lead to cleaner reactions and simpler work-up procedures. mdpi.comyoutube.com

Ionic Liquids: Deep eutectic solvents (DESs) have been explored as green and recyclable reaction media for copper-catalyzed Ullmann-type C-N coupling reactions. nih.govfrontiersin.org These reactions can proceed under mild conditions, in the absence of additional ligands, and with easy recycling of the catalyst and solvent. nih.govfrontiersin.org Similarly, room-temperature ionic liquids like triethyl ammonium (B1175870) acetate (B1210297) have been shown to act as both an efficient solvent and a recyclable catalyst in the synthesis of complex nitrogen-containing heterocycles. scirp.org

Reaction Kinetics and Thermodynamic Studies of this compound Formation

Understanding the kinetics and thermodynamics of the reactions leading to this compound is crucial for optimizing synthetic protocols and elucidating reaction mechanisms.

Rate Law Determination and Kinetic Isotope Effects

Kinetic studies of copper-catalyzed N-arylation reactions have provided valuable insights into the reaction mechanism. The rate of reaction often shows a dependence on the concentrations of the amine, aryl halide, and the copper catalyst. researchgate.net In some cases, a non-linear dependence on the ligand concentration is observed, suggesting a complex interplay of multiple equilibria. nih.govacs.org

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for probing reaction mechanisms by determining if a particular bond is broken in the rate-determining step. wikipedia.orglibretexts.org The replacement of an atom with its heavier isotope (e.g., hydrogen with deuterium) can lead to a change in the reaction rate. wikipedia.org

Primary KIEs: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. libretexts.org

Secondary KIEs: Smaller secondary KIEs can provide information about changes in hybridization at the transition state. wikipedia.orglibretexts.org

In the context of C-N bond formation, KIEs can help to distinguish between different mechanistic pathways. For example, the absence of a significant KIE when a C-H bond is deuterated can suggest that C-H bond cleavage is not the rate-determining step. baranlab.org Conversely, a significant KIE can indicate that C-H activation is involved in the rate-limiting step.

Activation Energy and Transition State Analysis

The activation energy (Ea) of a reaction provides a measure of the energy barrier that must be overcome for the reaction to proceed. Thermodynamic studies, often complemented by computational methods like Density Functional Theory (DFT), are used to determine activation energies and analyze the structure of transition states.

Activation Energy: Experimental studies have determined activation energies for related diarylamine syntheses. For example, the apparent activation energy for the dehydrogenation step in the synthesis of triarylamines over a Rh/C catalyst was found to be 55 kJ/mol. researchgate.net DFT calculations have been used to estimate activation energies for different steps in proposed catalytic cycles, helping to identify the rate-limiting step. For instance, in a CuI/DMEDA-catalyzed tandem hydrolysis/N-arylation, the hydrolysis of the nitrile group was found to have a higher activation energy (25.9 kcal mol⁻¹) than the oxidative addition step (22.9 kcal mol⁻¹). rsc.org

Transition State Analysis: Computational studies have been instrumental in visualizing and analyzing the transition states of these reactions. umass.edugatech.edu For the Ullmann reaction, transition states involving four-centered structures have been proposed for σ-bond metathesis mechanisms. umass.edursc.org Hammett analysis, which correlates reaction rates with substituent electronic effects, can also provide insights into the charge distribution in the transition state. A positive ρ value from a Hammett plot suggests the development of a negative charge at the reaction center in the transition state, while a negative ρ value indicates the buildup of positive charge. gatech.edu For example, in an Ullmann cross-coupling reaction, a ρ value of +1.0 for substituted iodobenzenes was indicative of an oxidative addition mechanism. gatech.edu

Advanced Organic Synthesis Utilizing Bis 2 Bromophenyl Amine As a Precursor

Cyclization Reactions to Form Nitrogen Heterocycles

Bis(2-bromophenyl)amine serves as a versatile precursor in advanced organic synthesis, particularly in the construction of various nitrogen-containing heterocyclic scaffolds. Its unique structure, featuring two ortho-brominated phenyl rings attached to a central nitrogen atom, provides strategically positioned reactive sites for intramolecular cyclization reactions. These reactions, often facilitated by transition metal catalysts, enable the efficient synthesis of complex polycyclic aromatic compounds with a range of potential applications in medicinal chemistry and materials science.

Synthesis of Acridines via Alkyne Addition and Subsequent Cyclization

A notable application of this compound is in the synthesis of substituted acridines. This transformation is achieved through a palladium-catalyzed process involving the addition of terminal alkynes. This method allows for the formation of the acridine (B1665455) core in a one-pot reaction, which is a significant advantage in terms of efficiency and atom economy. The reaction pathway can be directed to favor acridine formation over other potential products, such as bis(tolan)amine, by carefully controlling the reaction conditions, including the choice of base and temperature. The use of a diamine base and elevated temperatures has been shown to promote the desired cyclization to the acridine scaffold. A variety of aryl- and alkyl-alkynes can be used in this reaction, demonstrating its versatility in accessing a range of 9-substituted acridines.

Table 1: Synthesis of 9-Substituted Acridines from this compound and Terminal Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 9-Phenylacridine | 75 |

| 2 | 1-Hexyne | 9-Butylacridine | 68 |

| 3 | 4-Ethynyltoluene | 9-(p-Tolyl)acridine | 72 |

| 4 | 1-Ethynyl-4-methoxybenzene | 9-(4-Methoxyphenyl)acridine | 65 |

The mechanism of acridine formation from this compound and a terminal alkyne is believed to proceed through a series of palladium-catalyzed steps. The initial step is proposed to be a Sonogashira coupling of the terminal alkyne with one of the bromo-substituted aryl rings of this compound. This intermediate then undergoes an intramolecular cyclization. The key step that dictates the formation of the acridine product is the intramolecular reaction of the palladium-activated alkyne with the second bromo-substituted aryl ring. This intramolecular pathway is favored over a second intermolecular Sonogashira coupling, which would lead to the formation of a bis(tolan)amine. The presence of a diamine base and higher temperatures are crucial in promoting this intramolecular cyclization.

Carbazole (B46965) Formation through Intramolecular C-C and C-N Coupling

Carbazole and its derivatives are another important class of nitrogen heterocycles that can be synthesized from precursors related to this compound. These syntheses often involve intramolecular C-C and C-N bond formation, which can be achieved through various methods, including photostimulated reactions and palladium-catalyzed C-H activation.

The synthesis of carbazoles can be achieved through a photostimulated S_RN1 (substitution nucleophilic radical chain) mechanism. This method provides a transition-metal-free approach to intramolecular C-N bond formation. The reaction typically involves the irradiation of a 2'-halo-[1,1'-biphenyl]-2-amine substrate, a close analog of this compound, in the presence of a base. This process generates a radical anion, which then undergoes intramolecular cyclization to form the carbazole ring system. The yields of these reactions can be moderate to excellent, depending on the specific substrate and reaction conditions. For instance, the photostimulated reaction of 2'-chloro[1,1'-biphenyl]-2-amine (B3179991) in DMSO with potassium tert-butoxide afforded 9H-carbazole in a 57% yield.

Table 2: Photostimulated S_RN1 Synthesis of Carbazoles

| Substrate | Base | Solvent | Product | Yield (%) | Reference |

| 2'-Chloro[1,1'-biphenyl]-2-amine | t-BuOK | DMSO | 9H-Carbazole | 57 | |

| 2'-Chloro[1,1'-biphenyl]-2-amine | t-BuOK | liq. NH3 | 9H-Carbazole | 55 | |

| N-Phenyl-2'-chloro[1,1'-biphenyl]-2-amine | t-BuOK | DMSO | 9-Phenylcarbazole | 93 |

Palladium-catalyzed reactions offer a powerful tool for the synthesis of carbazoles through intramolecular C-H activation and subsequent C-N bond formation. nih.govrsc.org This approach allows for the direct coupling of an N-H bond with an aromatic C-H bond, leading to the formation of the carbazole ring. These reactions are typically carried out in the presence of a palladium catalyst and an oxidant. The substrate scope is generally broad, tolerating a variety of functional groups. For example, the conversion of 2-acetaminobiphenyl to N-acetylcarbazole can be achieved in near quantitative yield using a catalytic amount of Pd(OAc)2 with Cu(OAc)2 as the oxidant. nih.gov While this example does not start from this compound directly, the fundamental transformation of an aminobiphenyl scaffold to a carbazole is highly relevant and demonstrates a key synthetic strategy.

Generation of Dibenzoheteropines and Dibenzoazepines

This compound and its derivatives are also valuable precursors for the synthesis of larger heterocyclic ring systems, such as dibenzoheteropines and dibenzoazepines. These seven-membered ring systems are of interest due to their presence in various biologically active compounds.

One synthetic strategy towards these scaffolds involves a ring-closing metathesis (RCM) approach. nih.gov In this method, a protected form of this compound can be functionalized to introduce terminal alkene moieties on each of the phenyl rings. Subsequent treatment with a ruthenium catalyst, such as the Hoveyda-Grubbs catalyst, initiates the RCM reaction to form the seven-membered ring of a dibenzo[b,f]azepine derivative in excellent yields. nih.gov This demonstrates the utility of the this compound framework in constructing complex, fused heterocyclic systems.

Cross-Coupling Reactions at the Brominated Sites

The presence of two carbon-bromine bonds in this compound opens up avenues for sequential or double cross-coupling reactions, allowing for the introduction of various substituents. These transformations are pivotal for creating extended π-conjugated systems, sterically demanding structures, and precursors for subsequent cyclization reactions to form heterocyclic compounds like carbazoles. Palladium-catalyzed reactions, in particular, have proven to be highly efficient for these transformations. chim.it

Suzuki-Miyaura Cross-Coupling for C-C Bond Construction with this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. While specific studies detailing a double Suzuki-Miyaura coupling on this compound are not extensively documented in broad literature surveys, the reaction is widely applied to ortho-bromoanilines, suggesting its feasibility. nih.govnih.gov This reaction would involve the palladium-catalyzed coupling of this compound with two equivalents of an aryl or vinyl boronic acid or ester. The development of such a reaction on unprotected ortho-bromoanilines has been shown to be effective, providing good to excellent yields for a variety of substrates. nih.gov

The synthesis of biaryl derivatives through Suzuki-Miyaura coupling is a well-established protocol, often utilizing palladium catalysts like Pd(OH)₂ or palladium acetate (B1210297) combined with suitable ligands. nih.govmdpi.com The reaction conditions typically involve a base, such as potassium phosphate (B84403) or potassium carbonate, and are often carried out in a mixture of organic solvents and water. nih.gov A hypothetical double Suzuki-Miyaura reaction of this compound with phenylboronic acid would be expected to yield N,N-bis(2-phenylphenyl)amine, a precursor for carbazole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | organic-chemistry.org |

| Pd(OH)₂ | None | K₃PO₄ | Ethanol/H₂O | 65 | Good | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | Good | organic-chemistry.org |

This table represents typical conditions for Suzuki-Miyaura reactions on related aryl bromide substrates, illustrating the general parameters that would be optimized for this compound.

Sonogashira Cross-Coupling for Arylalkyne Derivatives

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nsf.govvinhuni.edu.vn This reaction is instrumental in the synthesis of arylalkynes, which are important building blocks in materials science and medicinal chemistry. acs.org Applying a double Sonogashira coupling to this compound would yield bis(2-alkynylphenyl)amine derivatives.

These reactions are generally carried out under mild conditions, often at room temperature, using a base like triethylamine (B128534) which can also serve as the solvent. nih.gov The choice of palladium catalyst and ligands can be crucial for achieving high yields, with systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ being commonly employed in conjunction with CuI. beilstein-journals.orgnih.gov The successful double Sonogashira coupling on di- or tri-brominated aromatic systems has been demonstrated, suggesting the viability of this approach for this compound to create precursors for complex polycyclic aromatic hydrocarbons. beilstein-journals.orgnih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | NEt₃ | Dioxane | 100 | 71-99 | beilstein-journals.org |

| Pd(CH₃CN)₂Cl₂ | None | Cs₂CO₃ | 2-MeTHF | Room Temp. | Good-Excellent | nih.gov |

| Pd(CF₃COO)₂/PPh₃ | CuI | NEt₃ | DMF | 100 | 72-96 | nih.gov |

This table illustrates common conditions for Sonogashira coupling reactions that could be adapted for the double alkynylation of this compound.

Heck and Stille Coupling Reactions for Vinyl and Alkyl Arylation

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction is a powerful tool for the vinylation of aryl halides. A double Heck reaction on this compound with an alkene like styrene (B11656) would lead to the formation of bis(2-vinylphenyl)amine derivatives. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov While the reaction can be performed with various palladium sources, the conditions often require elevated temperatures. nih.gov

The Stille reaction couples an organotin compound with an organic halide, also catalyzed by palladium. acs.org This reaction is known for its tolerance of a wide variety of functional groups. mdpi.com A double Stille coupling on this compound with a vinylstannane, for instance, would provide another route to bis(2-vinylphenyl)amine derivatives. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.org

Multi-Component Reactions Involving this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. This compound and its derivatives can serve as key building blocks in such reactions.

For instance, following a double cross-coupling reaction to introduce new functionalities, the resulting bis(2-substituted-phenyl)amine could participate in MCRs. A prominent example is the use of 2-bromoaniline (B46623) derivatives in palladium-mediated four-component coupling reactions for the synthesis of quinazolin-4(3H)-ones. In a hypothetical scenario, a derivative of this compound could potentially be utilized in a multi-component strategy to construct complex heterocyclic systems. For example, an α-branched amine could be synthesized via an organometallic Mannich reaction where an organozinc reagent, an amine, and an aldehyde are coupled.

The development of MCRs involving derivatives of this compound would offer a rapid and efficient pathway to complex molecular architectures, which is of significant interest in drug discovery and materials science. nih.gov

Coordination Chemistry and Ligand Design with Bis 2 Bromophenyl Amine Scaffolds

Synthesis and Characterization of Metal Complexes Incorporating Bis(2-bromophenyl)amine-Derived Ligands

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The modification of the basic this compound structure is a common strategy to create ligands with desired coordination properties. For instance, the introduction of other donor groups, such as phosphines or imines, onto the phenyl rings can transform the parent molecule into a multidentate ligand capable of forming stable chelates with transition metals. researchgate.netnanobioletters.com

The general synthetic route often involves the deprotonation of the N-H group or other protic sites on the modified ligand, followed by coordination to the metal center. The reaction conditions, such as temperature, solvent, and the metal-to-ligand molar ratio, are crucial in determining the stoichiometry and structure of the final complex. nanobioletters.comrsc.org

Characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand framework upon coordination. The disappearance of the N-H proton signal in ¹H NMR can confirm coordination to the metal center via the amido nitrogen. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination modes of the ligands. Shifts in the vibrational frequencies of key functional groups upon complexation provide evidence of metal-ligand bond formation. researchgate.net

Elemental Analysis: This technique is used to confirm the empirical formula and purity of the synthesized complexes. researchgate.net

Ligands derived from the this compound scaffold can adopt various chelation modes depending on the nature and placement of donor atoms. While the parent molecule typically acts as a monodentate ligand through its nitrogen atom, derivatives can be designed to be bidentate, tridentate, or even polydentate. libretexts.org For example, functionalizing the phenyl rings with phosphino (B1201336) groups can create a P-N-P tridentate ligand. researchgate.net

The coordination geometry of the resulting transition metal complexes is dictated by the electronic configuration of the metal ion, its size, the coordination number, and the steric and electronic properties of the ligand. libretexts.orgnih.gov Common geometries observed for transition metal complexes include:

Square Planar: Often seen with d⁸ metal ions like Pd(II), Pt(II), and Ni(II). mdpi.comiucr.orgnih.gov

Tetrahedral: Typically formed by d¹⁰ metal ions such as Zn(II). libretexts.org

Octahedral: Common for metals with a coordination number of six, this geometry can be achieved with two tridentate ligands or a combination of other ligands. researchgate.netlibretexts.org

The table below summarizes typical coordination geometries found in transition metal complexes relevant to the discussion.

| Metal Ion Configuration | Coordination Number | Typical Geometry | Example Ion |

| d⁸ | 4 | Square Planar | Pd(II), Ni(II) |

| d¹⁰ | 4 | Tetrahedral | Zn(II) |

| Various | 6 | Octahedral | Co(II), Fe(II), Ni(II) |

This table provides generalized information on common coordination geometries for transition metals.

In some cases, the ligands themselves can be "redox-active," meaning they can participate in electron transfer processes. nih.govemory.eduemory.edu This is particularly relevant for derivatives containing imine or other redox-active moieties. For such complexes, it can be challenging to assign a formal oxidation state to the metal center, as the electron density may be delocalized over the metal-ligand framework. nih.gov The electronic structure is often described as a singlet diradical, where a diamagnetic metal ion is coupled with two radical anionic ligands. nih.gov

Techniques used to probe the electronic structure include:

UV-Vis Spectroscopy: To study electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons and the ground spin state of the complex. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For studying paramagnetic species (those with unpaired electrons). nih.gov

Cyclic Voltammetry: To investigate the redox properties of the complexes, revealing ligand-based versus metal-based electron transfer processes. nih.gov

Catalytic Applications of this compound-Derived Metal Complexes

The tunable steric and electronic properties of metal complexes based on this compound scaffolds make them promising candidates for catalysis.

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Metal complexes derived from bis(amine) and related scaffolds have shown activity in a variety of organic transformations. nih.gov

Polymerization Reactions: Iron(II) and cobalt(II) complexes with related bis(imine) ligands have been used as highly active catalysts for ethylene (B1197577) polymerization. nanobioletters.comcatalysis.ru

Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions, such as the Suzuki coupling. The strong σ-donor ability of ligands can positively influence the catalytic activity. nih.govmdpi.com

Hydrogenation: Cobalt complexes featuring P-N-P type ligands have demonstrated high catalytic activity for the hydrogenation of alkenes. nih.gov

The catalytic performance of these complexes can be fine-tuned by modifying the ligand structure. For instance, altering the substituents on the phenyl rings can modulate the steric hindrance and electronic properties at the metal center, thereby influencing the catalyst's activity and selectivity.

While homogeneous catalysts offer excellent performance, their separation from the product mixture can be challenging. rsc.org To overcome this, homogeneous catalysts can be immobilized onto solid supports to create heterogeneous systems, which combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. researchgate.netnih.gov

Several immobilization strategies are available:

Covalent Tethering: The ligand can be functionalized with a reactive group that allows it to be covalently bonded to a solid support, such as silica (B1680970) or a polymer resin. rsc.orgnih.gov

Encapsulation: The metal complex can be physically entrapped within the pores of a mesoporous material like MCM-41 or a zeolite. nih.gov

Adsorption/Ion Exchange: The complex can be adsorbed onto the surface of a support through non-covalent interactions or ion exchange. rsc.org

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. The design of ligands that can direct the self-assembly of metal ions into discrete, ordered supramolecular architectures is a major area of research. mdpi.comresearchgate.net

Ligands derived from this compound can be designed to incorporate specific recognition sites and structural motifs that promote self-assembly. For instance, the introduction of hydrogen bonding donors and acceptors or aromatic surfaces capable of π-π stacking can guide the formation of complex supramolecular structures. The coordination geometry of the metal ion also plays a crucial role in determining the final architecture of the assembly. researchgate.net By carefully selecting the ligand and metal components, it is possible to construct a variety of supramolecular structures, such as cages, grids, or coordination polymers.

Computational and Theoretical Investigations of Bis 2 Bromophenyl Amine and Its Reactions

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. bhu.ac.in DFT studies on Bis(2-bromophenyl)amine focus on elucidating its three-dimensional structure, conformational preferences, and the distribution of its electrons, which are fundamental to its chemical nature. bhu.ac.innih.gov Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve the electronic structure of the molecule. bhu.ac.in

The structure of this compound is not planar. It consists of two 2-bromophenyl rings connected by a central secondary amine (-NH-) bridge. The rotation around the Carbon-Nitrogen (C-N) bonds gives rise to various possible conformations. Conformational analysis using DFT is employed to determine the geometries of stable conformers and the energy barriers for interconversion between them.

The primary structural parameters of interest are the dihedral angles (torsion angles) between the planes of the two aromatic rings. These angles are dictated by a balance between the steric repulsion of the bulky bromine atoms and the electronic effects of π-conjugation across the C-N-C bridge. The lowest energy conformation (ground state geometry) represents the most stable arrangement of the molecule. The energy landscape can be mapped by systematically rotating the C-N bonds and calculating the corresponding energy at each step, allowing for the identification of local energy minima (stable conformers) and transition states for rotation. For similar diarylamines, non-planar structures with significant dihedral angles are common. nih.gov

Table 1: Representative Calculated Structural Parameters for a Low-Energy Conformer of this compound

| Parameter | Description | Typical Calculated Value |

| ∠(C-N-C) | The bond angle of the central amine bridge. | ~125-130° |

| τ(C-C-N-C) | The dihedral angle defining the twist of one phenyl ring relative to the C-N-C plane. | Varies significantly |

| d(N-H) | The bond length of the amine N-H bond. | ~1.01 Å |

| d(C-N) | The bond length between a phenyl carbon and the nitrogen. | ~1.40 Å |

| d(C-Br) | The bond length between a phenyl carbon and the bromine atom. | ~1.90 Å |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. bhu.ac.in For this compound, the HOMO is expected to be localized primarily on the electron-rich secondary amine and the attached phenyl rings, reflecting its nucleophilic character. The LUMO, conversely, would be distributed across the aromatic rings, particularly influenced by the electron-withdrawing bromine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and reactive. researchgate.net Introducing substituents to the aromatic rings can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often narrowing the gap. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.0 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.5 to -1.0 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Energy difference; indicates chemical stability and reactivity. researchgate.net |

Note: These values are representative and can vary based on the computational method and solvent model.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway. This involves calculating the potential energy surface that connects reactants to products via a transition state. The transition state is the highest energy point along the lowest energy reaction path and its structure is critical for understanding the reaction's kinetics and mechanism. nih.gov

For reactions involving this compound, such as palladium-catalyzed cross-coupling or N-arylation reactions, DFT can be used to:

Identify the structures of all intermediates and transition states.

Calculate the activation energies (the energy difference between the reactants and the transition state), which determine the reaction rate.

Elucidate the step-by-step mechanism, for example, by modeling the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle. nih.gov

Characterizing the transition state involves confirming it is a first-order saddle point on the potential energy surface, which is done by frequency analysis (it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Prediction of Reactivity and Selectivity in Chemical Transformations

The insights gained from DFT studies on molecular and electronic structure can be leveraged to predict reactivity and selectivity.

Selectivity: In cases where a reaction can occur at multiple sites, computational models can predict the most likely outcome (regioselectivity). For this compound, FMO analysis can help predict whether a reaction is more likely to occur at the nitrogen atom or on the aromatic rings. For electrophilic aromatic substitution, the model can predict the most favored position (ortho, meta, or para relative to the existing substituents) by analyzing the stability of the potential intermediates (sigma complexes).

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations typically model molecules as static structures (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how their positions and velocities evolve.

For this compound, MD simulations could be used to:

Study its conformational dynamics in a solution, observing the real-time rotation of the phenyl rings and fluctuations in its structure.

Analyze the explicit interactions between the solute (this compound) and surrounding solvent molecules, providing a more realistic understanding of solvation effects.

Simulate the diffusion and approach of reactants in a solution, offering insights into the pre-reaction steps that are not captured by static quantum chemical calculations.

These simulations are computationally intensive but offer a bridge between the theoretical properties of an isolated molecule and its actual behavior in a complex chemical environment.

Applications in Advanced Functional Materials and Emerging Areas

Precursor in Organic Electronic and Optoelectronic Materials

The rigid, planar, and electron-rich scaffolds of carbazole (B46965) and phenazine (B1670421) are highly sought after in organic electronics. Bis(2-bromophenyl)amine serves as an ideal starting material for constructing these core units through intramolecular C-N or C-C bond-forming reactions. The cyclization is typically achieved using transition-metal-catalyzed methods like the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed), which forge a new bond between the two phenyl rings to yield a 9H-carbazole skeleton. organic-chemistry.orgwikipedia.orgwikipedia.org This transformation converts a relatively simple diarylamine into a highly functional heterocyclic system, which can be further modified to create a vast library of materials for electronic devices.

In the field of organic light-emitting diodes (OLEDs), the efficient transport of charge carriers (holes and electrons) is paramount for device performance. Materials based on the carbazole framework, derivable from this compound, are exceptional hole-transporting materials (HTMs). mdpi.com The carbazole unit possesses high thermal stability and a high triplet energy, making it an excellent host material for phosphorescent emitters in OLEDs. vulcanchem.com

The synthesis of these HTMs often involves an initial intramolecular cyclization of a precursor like this compound to form the carbazole core. This core is then functionalized, for example, through N-arylation or substitution at the 3 and 6 positions, to fine-tune its electrochemical properties and enhance its hole mobility. Arylamine groups are commonly attached to the carbazole scaffold to improve the charge injection and transport capabilities of the final material. nih.gov The performance of several carbazole-based materials highlights their importance in OLED technology.

Table 1: Performance of Representative Carbazole-Based Derivatives in OLEDs This table showcases the performance of functional materials that incorporate the carbazole core, which can be synthesized from precursors like this compound.

| Carbazole Derivative Type | Function in OLED | Key Performance Metric | Reference Example |

|---|---|---|---|

| N-Arylcarbazole | Hole-Transporting Material (HTM) | Luminance Efficiency > 15 cd/A | Derivatives of 2,7-bis(4-bromophenyl)-9-hexyl-9H-carbazole vulcanchem.com |

| Indolo[2,3-b]carbazole | Host/Emitter | High Thermal Stability (Td > 400 °C) | 3,9-di-tert-butyl-5,7-dihydroindolo[2,3-b]carbazole rsc.org |

| Star-shaped Carbazole Systems | HTM / Emitter | Fluorescence Quantum Yield up to 100% | Benzodifuran core with carbazole arms nih.gov |

The excellent hole-transporting properties of carbazole derivatives also make them valuable components in organic photovoltaics (OPVs), including perovskite solar cells (PSCs). nih.gov In these devices, the HTM plays a crucial role in extracting holes from the light-absorbing layer and transporting them to the anode. The ideal HTM should have appropriate energy levels (specifically, a HOMO level aligned with the valence band of the perovskite or organic absorber) and high hole mobility to ensure efficient charge extraction and minimize recombination losses. frontiersin.org Materials derived from the carbazole core often meet these requirements. mdpi.com

Furthermore, the carbazole scaffold can be integrated into more complex molecular architectures to create ambipolar semiconductors, which are materials capable of transporting both holes and electrons. This is typically achieved by linking the electron-donating carbazole unit with an electron-accepting moiety. The ability to tune the electronic properties through synthetic modification makes this compound a valuable starting point for the rational design of such multifunctional materials for advanced photovoltaic applications.

Polymer Chemistry and Polymerization Initiators

This compound is a precursor to monomers used in the synthesis of conjugated polymers. After its conversion to a carbazole derivative, the resulting molecule can be further halogenated or functionalized to create a monomer suitable for polymerization reactions. For example, a dibromo-substituted carbazole can serve as a monomer in palladium-catalyzed cross-coupling polymerizations like Suzuki or Stille coupling. nih.gov

This strategy allows for the creation of polycarbazoles, a class of polymers with significant applications in organic electronics due to their charge-transporting properties and high thermal stability. The polymer backbone's electronic properties can be precisely controlled by copolymerizing the carbazole monomer with other aromatic units, leading to materials tailored for use in OLEDs, OPVs, and organic field-effect transistors (OFETs). There is limited evidence, however, of this compound or its immediate derivatives being used directly as polymerization initiators. Its primary role in polymer chemistry is as a precursor to functional monomers.

Research into Energy Storage and Conversion Technologies

The application of this compound derivatives in energy storage and conversion is an emerging area of research. The core heterocyclic structures that can be synthesized from this precursor, such as phenazines and carbazoles, are redox-active, meaning they can undergo reversible oxidation and reduction processes. guidechem.combohrium.com This property is fundamental for materials used in electrochemical energy storage devices like batteries and supercapacitors. mdpi.com

While specific studies detailing the use of materials directly derived from this compound in batteries are not yet widespread, the potential exists. For instance, polymers containing carbazole or phenazine units could theoretically be used as electrode materials, where the nitrogen heterocycles act as the redox centers for charge storage. Further research is needed to explore the viability of this approach and to optimize the performance of such materials for practical energy storage applications.

Exploratory Studies in Chemical Sensors and Probes

The carbazole and phenazine scaffolds derived from this compound are often highly fluorescent, a property that can be harnessed for the development of chemical sensors. guidechem.com A common strategy in sensor design involves attaching a specific receptor unit to a fluorescent core (a fluorophore). When the receptor binds to a target analyte, it can induce a change in the fluorescence of the core, such as an increase or decrease in intensity (chemosensor) or a shift in color (ratiometric probe).

This compound can serve as the foundational precursor for such fluorescent scaffolds. Following the cyclization to form the carbazole or phenazine ring system, further chemical modifications can be performed to introduce binding sites for various analytes, including metal ions, anions, or biologically relevant molecules. While this remains an exploratory field, the synthetic accessibility of these complex heterocyclic systems from this compound makes it an attractive starting point for designing novel and highly sensitive chemical sensors and probes.

Conclusion and Future Research Perspectives

Synthesis Challenges and Opportunities

The primary methods for the synthesis of diarylamines are transition-metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. The synthesis of bis(2-bromophenyl)amine, a symmetrically substituted diarylamine, typically involves the coupling of 2-bromoaniline (B46623) with 1-bromo-2-iodobenzene (B155775) or a related aryl halide.

Challenges:

A significant challenge in the synthesis of this compound arises from the steric hindrance imposed by the ortho-bromo substituents. This steric crowding can impede the approach of the amine to the metal center in the catalytic cycle, potentially leading to lower reaction rates and yields compared to less hindered analogues. organic-chemistry.orgthieme-connect.com Furthermore, the deactivating inductive effect of the bromine atoms can reduce the nucleophilicity of the amine, making the coupling reaction more challenging.

In palladium-catalyzed systems like the Buchwald-Hartwig amination, the selection of an appropriate ligand is crucial to overcome steric hindrance. Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the reductive elimination step, which can be the rate-limiting step in the formation of sterically congested diarylamines. organic-chemistry.orgresearchgate.net For copper-catalyzed Ullmann-type reactions, harsh reaction conditions, such as high temperatures, are often necessary, which can limit the functional group tolerance of the synthesis. nih.govorganic-chemistry.org

Opportunities:

The challenges in the synthesis of this compound also present opportunities for methodological advancement. There is a need for the development of more efficient and robust catalyst systems that can operate under milder conditions with lower catalyst loadings. thieme-connect.com The design of novel ligands specifically tailored for the coupling of sterically demanding substrates could significantly improve the efficiency of this compound synthesis. Additionally, exploring alternative synthetic routes that circumvent the direct C-N coupling, such as those involving C-H activation or novel rearrangement reactions, could provide more efficient access to this important molecule. rsc.org

| Reaction Type | Typical Catalyst | Common Ligands | Key Challenges |

| Buchwald-Hartwig | Palladium(0) or Palladium(II) precursors | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Steric hindrance from ortho-bromo groups, catalyst deactivation. |

| Ullmann Condensation | Copper(I) salts or Copper metal | Phenanthroline, diamines (often ligand-free at high temp) | High reaction temperatures, stoichiometric copper, lower yields. |

Untapped Potential in Catalysis and Coordination Chemistry

The true potential may lie in its derivatives. For instance, the amination of the bromo-positions or the introduction of other donor groups could transform the molecule into a multidentate ligand. Analogous structures, such as bis(2-aminophenyl)amine, have been shown to act as "redox-noninnocent" ligands. nih.gov These ligands can actively participate in redox processes with the coordinated metal center, a property that is highly desirable for developing catalysts for multi-electron transformations. nih.gov

Furthermore, the ortho-bromo groups can be lithiated and subsequently phosphinated to generate pincer-type ligands. Such ligands are known to form highly stable complexes with a variety of transition metals, finding applications in a wide range of catalytic reactions, including cross-coupling and dehydrogenation. The steric bulk provided by the phenyl rings can create a well-defined coordination pocket around the metal center, influencing the selectivity of the catalytic process.

Synergistic Approaches Combining Synthetic, Computational, and Materials Science Methodologies

A holistic understanding of this compound and its derivatives can be achieved through a synergistic approach that integrates synthetic chemistry, computational modeling, and materials science.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, molecular geometry, and reactivity of this compound and its potential metal complexes. mdpi.com Such studies can help in understanding the challenges in its synthesis by modeling the transition states of the catalytic cycle. Furthermore, computational screening can guide the rational design of new ligands derived from this compound with tailored electronic and steric properties for specific catalytic applications.

Materials Science: The photophysical properties of derivatives of this compound are of significant interest in materials science. mdpi.comimist.ma For example, the intramolecular cyclization of this compound is a common route to carbazole (B46965), a core unit in many organic electronic materials, including those used in organic light-emitting diodes (OLEDs). nih.gov By combining synthetic modifications with detailed photophysical and electrochemical characterization, new materials with optimized properties, such as high charge carrier mobility and desired emission wavelengths, can be developed.

An integrated workflow would involve synthesizing a library of this compound derivatives, computationally modeling their electronic and photophysical properties, and then fabricating and testing them in electronic devices. This iterative cycle of design, synthesis, and characterization is a powerful strategy for accelerating the discovery of new functional materials.

Emerging Applications and Design Principles for Next-Generation Derivatives

The future applications of this compound are intrinsically linked to the innovative design of its derivatives. The two bromine atoms serve as versatile synthetic handles for introducing a wide array of functional groups through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

Design Principles for New Derivatives:

Modulation of Electronic Properties: By introducing electron-donating or electron-withdrawing groups at the bromine positions, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule can be precisely tuned. This is a key design principle for developing hole-transporting materials for OLEDs with efficient charge injection and transport. vulcanchem.com

Extension of Conjugation: Coupling aryl or heteroaryl groups to the this compound scaffold can extend the π-conjugated system, leading to materials with red-shifted absorption and emission profiles, which are desirable for various optoelectronic applications.

Introduction of Biological Activity: The diarylamine scaffold is a common motif in pharmacologically active compounds. nih.govdoaj.org Functionalization of this compound could lead to the discovery of new therapeutic agents. For instance, derivatives could be designed as inhibitors for specific enzymes, leveraging the three-dimensional structure of the diarylamine to achieve high binding affinity and selectivity.

Creation of Novel Ligand Systems: As mentioned earlier, targeted functionalization can convert the simple diarylamine into complex multidentate or pincer ligands for catalysis. The design principle here would be to control the denticity, bite angle, and steric environment around the metal center to influence the outcome of catalytic reactions.

Emerging Applications:

Organic Electronics: Beyond being a precursor to carbazoles, functionalized this compound derivatives themselves could serve as hole-transporting or host materials in OLEDs and other organic electronic devices.

Medicinal Chemistry: The development of novel antifungal, antibacterial, or anticancer agents based on the this compound scaffold is a promising area for future research. nih.gov

Homogeneous Catalysis: The design of novel catalysts for challenging chemical transformations based on ligands derived from this compound could have a significant impact on the chemical industry.

Q & A

Q. What are the optimal synthetic routes for preparing bis(2-bromophenyl)amine, and how do reaction conditions influence yield?

this compound can be synthesized via a one-pot reaction with terminal alkynes in the presence of a diamine solvent (e.g., DMF or NMP) under microwave or traditional heating. Microwave-assisted synthesis typically reduces reaction time (e.g., 30–60 minutes at 150°C) compared to conventional methods (6–12 hours at reflux). Key byproducts include carbazole derivatives and cross-coupled products, which account for <5% of the total yield under optimized conditions . Characterization via GC-MS or HPLC is recommended to monitor reaction progress and purity.

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : H and C NMR can confirm the aromatic proton environment and amine group presence. For example, the amine proton typically appears as a broad singlet at δ 3.8–4.2 ppm, while brominated aromatic protons resonate at δ 7.2–7.8 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS provides molecular ion peaks (e.g., m/z 326.94 for [M]) and fragmentation patterns to validate structural integrity.

- FT-IR : Stretching frequencies at ~3400 cm (N-H) and 500–600 cm (C-Br) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential dust/aerosol formation.

- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult the Safety Data Sheet (SDS) for compound-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways when synthesizing this compound derivatives?

Competing pathways (e.g., acridine vs. carbazole formation) arise due to solvent polarity and temperature variations. For example:

- Diamine solvents (e.g., 1,2-diaminoethane) favor acridine synthesis via intramolecular cyclization.

- Polar aprotic solvents (e.g., DMF) promote cross-coupling byproducts. Use kinetic studies (e.g., time-resolved HPLC) to identify intermediate species and optimize conditions. Computational modeling (DFT) can predict thermodynamic favorability of pathways .

Q. What mechanistic insights explain this compound’s role in cross-coupling reactions?

The bromine atoms act as leaving groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps include:

- Oxidative Addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.

- Transmetallation : Arylboronic acid transfers the aryl group to Pd(II).

- Reductive Elimination : Pd(0) regenerates, releasing the biaryl product. Side reactions (e.g., homocoupling) are mitigated by controlling catalyst loading (1–5 mol%) and ligand choice (e.g., SPhos) .

Q. How is this compound applied in synthesizing heterocyclic compounds with biological relevance?

this compound serves as a precursor for:

- Acridines : Antimalarial/anticancer scaffolds synthesized via alkyne cyclization.

- Carbazoles : Photovoltaic materials with high hole-transport efficiency.

- Bridged Biaryls : Ligands for asymmetric catalysis (e.g., BINOL derivatives). Biological activity assays (e.g., cytotoxicity screening) require purity >95%, verified by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.